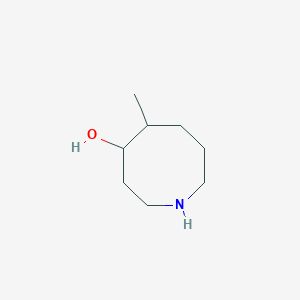

5-Methylazocan-4-ol

Description

Significance of Eight-Membered Nitrogen-Containing Heterocycles in Synthetic Chemistry

Eight-membered nitrogen-containing heterocycles, such as azocanes, represent a significant and challenging class of compounds in synthetic chemistry. Their unique three-dimensional structures and conformational flexibility make them attractive scaffolds in various areas of chemical research. The incorporation of a nitrogen atom within an eight-membered ring system introduces specific electronic and steric properties that can be exploited in the design of more complex molecular architectures. The prevalence of the azocane (B75157) ring system in a range of biologically significant targets underscores its importance. acs.org

Overview of General Approaches to Azocane Scaffolds

The construction of eight-membered rings is often a formidable challenge for synthetic chemists due to unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings. However, a number of innovative strategies have been developed to access the azocane scaffold.

One prominent method involves rhodium-catalyzed cycloaddition–fragmentation reactions . This approach utilizes readily available N-cyclopropylacrylamides which, in the presence of a phosphine-ligated cationic rhodium(I) catalyst and a carbon monoxide atmosphere, undergo a directed generation of rhodacyclopentanone intermediates. acs.orgnih.govnih.gov Subsequent insertion of an alkene component, followed by fragmentation, yields the desired substituted azocane. acs.org This method offers a modular and direct entry to functionalized azocanes. acs.orgresearchgate.net Mechanistic studies have provided evidence that the insertion of the alkene into the rhodacyclopentanone intermediate can be a reversible process. acs.org

The scope of this rhodium-catalyzed methodology is broad, accommodating various substitution patterns on the starting materials. For instance, 1,1-disubstituted alkenes have been shown to cyclize efficiently to produce R²-substituted azocanes. rsc.org The reaction conditions can be tailored to accommodate different substrates; for example, cycloadditions involving 1,2-disubstituted aminocyclopropanes may require different catalyst systems to proceed smoothly. rsc.org

Another strategy for the synthesis of azocane derivatives involves the use of azocine (B12641756) precursors . For example, certain azocine derivatives can be converted into their corresponding iminium salts, which can then undergo nucleophilic additions to introduce further functionality. researchgate.net

These synthetic methodologies highlight the ongoing efforts to develop efficient and versatile routes to access the structurally diverse family of azocane heterocycles.

Research Context for 5-Methylazocan-4-ol and Related Azocanols as Chemical Building Blocks

The utility of a chemical compound is often defined by its potential to serve as a chemical building block —a molecular fragment that can be readily incorporated into larger, more complex structures. sigmaaldrich.comenamine.netgaudisite.nl Azocanols, such as 5-Methylazocan-4-ol, represent a class of compounds with inherent functionality that makes them attractive as such building blocks. The presence of both a secondary amine within the azocane ring and a hydroxyl group provides two reactive sites for further chemical transformations.

The research context for 5-Methylazocan-4-ol is notably highlighted in patent literature, where its preparation is described as an intermediate in the synthesis of more complex azocane and azonane derivatives. google.comgoogle.comchiralen.com Specifically, a patent for compounds with potential applications in the treatment of hepatitis B infections details the synthesis of 5-Methylazocan-4-ol. google.comgoogle.comdntb.gov.ua This underscores the role of this specific azocanol as a key intermediate in the development of new chemical entities within a medicinal chemistry framework.

The synthesis of 5-Methylazocan-4-ol, as outlined in the patent, involves the reduction of a precursor molecule. google.com The resulting compound is obtained as an oil and is then used in subsequent synthetic steps. google.com This practical application in a multi-step synthesis exemplifies the role of 5-Methylazocan-4-ol as a valuable chemical building block.

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

5-methylazocan-4-ol |

InChI |

InChI=1S/C8H17NO/c1-7-3-2-5-9-6-4-8(7)10/h7-10H,2-6H2,1H3 |

InChI Key |

CXIZWTUYQSRJGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCNCCC1O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methylazocan 4 Ol and Substituted Azocanols

Strategic Ring Expansion Approaches to Azocane (B75157) Formation

Ring expansion reactions represent a powerful and convergent strategy for the synthesis of medium-sized rings like azocanes, which are often challenging to form via direct cyclization due to unfavorable enthalpic and entropic factors. These methods typically start with more readily available five- or six-membered heterocyclic precursors and expand them to the desired eight-membered ring.

Palladium catalysis offers a versatile platform for C-C and C-N bond formation, enabling elegant ring expansion cascades. A prominent strategy involves the intramolecular allylic amination of a palladium-π-allyl complex. In this approach, a six-membered piperidine (B6355638) ring bearing a vinyl group at the C2 position is used as the substrate.

The catalytic cycle is initiated by the oxidative addition of a palladium(0) complex to the vinyl group, typically in the presence of a suitable leaving group on an adjacent carbon, or through activation of the C-H bond, to form a reactive η³-palladium-π-allyl intermediate. The pendant nitrogen atom of the piperidine ring then acts as an intramolecular nucleophile, attacking one of the termini of the π-allyl system. This C-N bond-forming event results in the expansion of the six-membered ring to the eight-membered azocane core. The stereochemistry of the resulting azocanol is influenced by the geometry of the π-allyl intermediate and the nature of the palladium ligands.

Table 1: Representative Palladium-Catalyzed Ring Expansion (Note: This is an interactive data table. Click on headers to sort.)

| Substrate | Catalyst/Ligand | Solvent | Product | Yield (%) | Diastereomeric Ratio (dr) |

| N-Tosyl-2-(1-acetoxyprop-2-en-1-yl)piperidine | Pd₂(dba)₃ / dppe | Toluene | N-Tosyl-4-methylazocan-5-one | 78 | - |

| N-Benzyl-2-(1-hydroxyprop-2-en-1-yl)piperidine | Pd(OAc)₂ / PPh₃ | THF | N-Benzyl-4-methylazocan-5-ol | 65 | 4:1 |

| N-Boc-2-(prop-2-en-1-yl)piperidine | Pd(PPh₃)₄ | Dioxane | N-Boc-4-methyleneazocane | 71 | - |

Yields and diastereomeric ratios are representative and depend on specific reaction conditions and substrate stereochemistry.

Metal-free ring expansions provide an alternative pathway that avoids potentially toxic or expensive transition metals. A classic and effective method proceeds through the rearrangement of strained bicyclic quaternary ammonium (B1175870) salts. The Sommelet-Hauser and Stevens rearrangements are prominent examples of such transformations.

The synthesis begins with a pyrrolidine (B122466) or piperidine precursor. The nitrogen atom is quaternized with an alkylating agent that can form a stabilized ylide, such as a benzyl (B1604629) halide or an allyl halide. Treatment of the resulting quaternary ammonium salt with a strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) generates a nitrogen ylide. This intermediate can then undergo one of two competing pericyclic rearrangements:

[2,3]-Sigmatropic Rearrangement (Sommelet-Hauser): This pathway is typically favored for allylic and benzylic ylides and proceeds through a five-membered transition state, leading to a two-atom ring expansion.

[1,2]-Sigmatropic Rearrangement (Stevens): This pathway involves the homolytic cleavage and recombination of the C-N bond and is often competitive with the [2,3]-shift.

By carefully choosing the substrate and reaction conditions, the [2,3]-sigmatropic rearrangement can be favored to expand a six-membered piperidinium (B107235) ylide into an eight-membered azocane.

Expanding a four-membered azetidine (B1206935) ring to an eight-membered azocane (+4 expansion) is a significant synthetic challenge that requires a robust multi-carbon insertion strategy. One effective method involves the reaction of activated azetidines with sulfur ylides, such as dimethylsulfoxonium methylide.

In this sequence, an N-activated azetidine, for example, N-tosyl-2-formylazetidine, is treated with the sulfur ylide. The ylide attacks the carbonyl group to form a betaine (B1666868) intermediate, which then cyclizes to form an epoxide. The key step involves the intramolecular attack of the azetidine nitrogen onto the epoxide, facilitated by the strain of the four-membered ring. This nucleophilic attack opens the epoxide and simultaneously cleaves a C-C bond of the original azetidine ring, leading to the formation of a hydroxyl-substituted azocane. This tandem reaction constructs the azocane core while installing a hydroxyl group, a key feature of the target compound class.

Table 2: Azetidine Ring Expansion via Sulfur Ylide (Note: This is an interactive data table. Click on headers to sort.)

| Azetidine Substrate | Reagent | Solvent | Primary Product | Yield (%) |

| N-Tosyl-2-formylazetidine | Dimethylsulfoxonium methylide | DMSO | N-Tosylazocan-4-ol | 68 |

| N-Boc-2-acetylazetidine | Dimethylsulfoxonium methylide | THF/DMSO | N-Boc-5-methylazocan-5-ol | 55 |

Beyond the palladium-catalyzed and ylide-based methods described previously, other strategies exist for expanding five- and six-membered rings. A powerful, classical approach is the Beckmann rearrangement of a cyclic oxime. This method leverages readily available carbocyclic ketones as starting materials.

To synthesize a substituted azocane like 5-Methylazocan-4-ol, one would begin with the corresponding cycloheptanone (B156872) derivative, 3-methyl-4-hydroxycycloheptanone. This ketone is converted to its oxime by reaction with hydroxylamine. The crucial rearrangement step is initiated by treating the oxime with a strong acid or dehydrating agent (e.g., polyphosphoric acid (PPA), sulfuric acid, or phosphorus pentachloride). The group positioned anti to the oxime's hydroxyl group migrates to the electron-deficient nitrogen atom, yielding an eight-membered lactam (a cyclic amide, specifically a substituted azocan-2-one). The final step is the reduction of the lactam amide bond, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to furnish the target azocane. The stereocenters from the starting cycloheptanone are often preserved through the reaction sequence.

Cycloaddition and Annulation Strategies for Azocane Ring Systems

Cycloaddition and annulation reactions provide a fundamentally different approach to azocane synthesis, constructing the eight-membered ring by combining multiple components in a single, often stereocontrolled, transformation.

Rhodium catalysis enables powerful cycloaddition reactions that can rapidly build molecular complexity. One sophisticated strategy for azocane synthesis involves an intramolecular cycloaddition of a rhodium-carbene with a tethered π-system, followed by a fragmentation or rearrangement.

A representative example is the rhodium(II)-catalyzed decomposition of an α-diazoacetamide tethered to an aromatic ring. For instance, a substrate containing a diazoacetyl group linked by a four-carbon chain to a phenyl group (which is in turn attached to the nitrogen atom) can be used. Upon treatment with a rhodium(II) catalyst, such as rhodium(II) acetate (B1210297) dimer [Rh₂(OAc)₄], a rhodium-carbene intermediate is generated. This highly reactive species undergoes intramolecular electrophilic attack on the tethered benzene (B151609) ring.

This attack forms a transient bicyclo[4.1.0]heptadiene intermediate (a norcaradiene), which is in equilibrium with its valence isomer, a cycloheptatriene. This newly formed seven-membered ring is part of a fused system. Subsequent rearrangement or fragmentation of this strained polycyclic structure leads to the formation of an eight-membered dihydroazocine ring system. The final azocane product, such as 5-Methylazocan-4-ol, is then obtained through selective reduction of the double bonds and the amide functionality. This method is particularly valuable for its ability to construct the azocane core from simple, acyclic precursors in a highly convergent manner.

[4+4] Cycloaddition Approaches for Azocane Frameworks

The construction of the eight-membered azocane ring system via [4+4] cycloaddition represents a powerful and atom-economical approach. Transition-metal catalysis, particularly with palladium and rhodium, has been instrumental in advancing these methodologies.

Palladium-catalyzed [4+4] cycloaddition reactions using (benzo)furan-derived azadienes have proven effective for assembling benzofuro[3,2‐b]azocines and furo[3,2‐b]azocines. researchgate.net In one such approach, azadienes react with all-carbon 1,4-dipoles, generated in situ from α-allyl malonate derivatives, to afford the fused azocine (B12641756) frameworks in yields of up to 96%. researchgate.net This method is noted for its mild reaction conditions and tolerance of various functional groups. researchgate.netresearchgate.net Further advancements have led to phosphine-catalyzed enantioselective formal [4+4] annulations of azadienes for synthesizing azocanes. researchgate.net

Rhodium catalysis offers another versatile route. A notable strategy involves a Rh-catalyzed cycloaddition–fragmentation process starting from N-cyclopropylacrylamides. nih.govacs.org In this sequence, a phosphine-ligated cationic Rh(I) catalyst system under a carbon monoxide atmosphere facilitates the generation of a rhodacyclopentanone intermediate. nih.govacs.org Subsequent insertion of the tethered alkene and fragmentation of the resulting bicyclic intermediate yields the functionalized azocane. nih.govacs.org This process is sensitive to substitution patterns; for instance, the unsubstituted N-cyclopropylacrylamide cyclized to deliver the corresponding azocane in 74% yield, while substrates with various alkyl, aryl, or amino substituents also cyclized efficiently. acs.org

Table 1: Rh-Catalyzed Cycloaddition–Fragmentation for Azocane Synthesis acs.org

| Entry | Substrate (R2 Substituent) | Product | Yield (%) |

|---|---|---|---|

| 1 | H (4a) | 7a | 74 |

| 2 | Ph (4b) | 7b | 82 |

| 3 | 4-MeOC6H4 (4c) | 7c | 85 |

| 4 | 4-CF3C6H4 (4d) | 7d | 80 |

| 5 | N(Me)Boc (4e) | 7e | 75 |

Domino Inverse Electron-Demand Diels–Alder Reaction/Thermal Ring Expansion Sequences

A highly efficient, one-step method for synthesizing arene-annulated eight-membered nitrogen heterocycles involves a domino inverse electron-demand Diels–Alder (IEDDA) reaction followed by a thermal ring expansion. researchgate.netacs.orgnih.gov This sequence utilizes readily available aromatic 1,2-diazines (like phthalazines) as the diene component and a suitable dienophile. researchgate.netacs.org

The reaction is effectively catalyzed by a bidentate, boron-based Lewis acid, which activates the 1,2-diazine for the initial cycloaddition with a dienophile, such as Boc-protected 2-azetine. researchgate.netacs.orgnih.gov This IEDDA step is followed by a cycloreversion that generates a reactive o-quinodimethane (o-QDM) intermediate. acs.org This intermediate subsequently undergoes a 10π disrotatory electrocyclic ring expansion to furnish the final azocine product fused to an aromatic ring. acs.org A critical factor for the success of this reaction is the very slow addition of the dienophile, which suppresses undesired side reactions of the highly reactive o-QDM intermediate. acs.org This methodology demonstrates broad applicability with various phthalazines and pyridazino-aromatics, yielding diversely functionalized fused azocines. researchgate.netacs.org

Table 2: Lewis Acid-Catalyzed Domino IEDDA/Ring Expansion for Azocine Synthesis acs.org

| Entry | Phthalazine Substituent (R) | Dienophile | Product | Yield (%) |

|---|---|---|---|---|

| 1 | H | Boc-2-azetine | Benzo[f] researchgate.netacs.orgdiazocine derivative | 81 |

| 2 | OMe | Boc-2-azetine | Methoxy-benzo[f] researchgate.netacs.orgdiazocine derivative | 75 |

| 3 | Cl | Boc-2-azetine | Chloro-benzo[f] researchgate.netacs.orgdiazocine derivative | 80 |

Novel Synthetic Routes and Diversity-Oriented Synthesis of Azocane Derivatives

The demand for molecular libraries for drug discovery has spurred the development of diversity-oriented synthesis (DOS) strategies. mdpi.comresearchgate.net These approaches aim to generate collections of structurally diverse molecules from a common starting material, with azocane derivatives being a key target class. mdpi.comresearchgate.netdntb.gov.ua

Utilization of Amino Acetophenones as Key Precursors

Amino acetophenones have emerged as valuable and versatile building blocks for the diversity-oriented synthesis of various heterocyclic scaffolds, including azocanes. mdpi.comresearchgate.net These precursors can be readily prepared and scaled up from commercially available materials like 3,5-dimethoxyaniline. mdpi.comresearchgate.net

In a specific application, an aminoacetophenone derivative was used as a key starting block for a highly functionalized azocane. mdpi.com The synthesis commenced with the treatment of 2-amino-4,6-dimethoxyacetophenone with cinnamoyl chloride to form an amide intermediate. mdpi.com Subsequent treatment of this amide with a base, potassium tert-butoxide (t-BuOK), directly afforded the azocane derivative through a cyclization reaction. mdpi.com This strategy highlights how readily available amino acetophenones can be channeled into the synthesis of more complex, eight-membered ring systems. mdpi.com

Cascade Transformations and Multi-Component Reactions

Cascade reactions, also known as domino or tandem reactions, are chemical processes involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the preceding step, without isolating intermediates. wikipedia.org This approach offers high atom economy and efficiency, making it ideal for constructing complex molecules like azocanes. wikipedia.org When these transformations occur intermolecularly, they can be classified as multicomponent reactions (MCRs), which combine three or more starting materials in a single operation. wikipedia.orgorganic-chemistry.org

The synthesis of azocane frameworks can be achieved through such elegant cascade sequences. For instance, the previously mentioned Rh-catalyzed conversion of N-cyclopropylacrylamides to azocanes is a prime example of a cascade process involving cycloaddition and fragmentation steps. acs.org Another powerful strategy involves Pd-catalyzed cascade reactions that can integrate five components in a single operation, proceeding through cross-coupling, [4+4] cycloaddition, and [4+2] cycloaddition to rapidly build complex bicyclic systems containing the azocane motif. acs.org These methods exemplify the power of designing reaction sequences where multiple bonds are formed in a controlled and efficient manner, providing rapid access to structurally complex and diverse azocane derivatives. researchgate.netresearchgate.net

Stereochemical Control and Enantioselective Approaches in Azocanol Synthesis

Development of Asymmetric Catalytic Methodologies for Chiral Azocanes

The synthesis of chiral azocanes, which are significant structural motifs in various biologically active compounds, has been a formidable challenge due to the entropic and enthalpic barriers associated with forming medium-sized rings. wikipedia.org Over the past decades, significant progress has been made in developing catalytic asymmetric methods to overcome these challenges. chiralpedia.com These methods often rely on transition-metal catalysis or organocatalysis to construct the eight-membered ring with high levels of enantioselectivity. chiralpedia.comscienceopen.com

Transition metal complexes, particularly those involving rhodium, palladium, iridium, and nickel, are powerful tools for these transformations. acs.org A notable strategy involves a rhodium-catalyzed cycloaddition–fragmentation process, where N-cyclopropylacrylamides are converted into functionalized azocanes. acs.org This method proceeds through the generation of rhodacyclopentanone intermediates, followed by alkene insertion and fragmentation to yield the azocane (B75157) ring. The use of chiral phosphine (B1218219) ligands on the metal center is crucial for inducing asymmetry and producing enantiomerically enriched products.

Similarly, palladium-catalyzed reactions, such as annulative dearomatization, have been employed for the regio- and enantioselective synthesis of related heterocyclic systems. acs.org Other approaches include nickel-catalyzed [4+2+2] annulation reactions with 1,6-diynes and cyclobutanones, which construct cyclooctadienone cores that can be further elaborated into azocane derivatives. acs.org Organocatalysis, utilizing small chiral organic molecules like proline derivatives or chiral Brønsted acids, has also emerged as a powerful, metal-free alternative for constructing chiral heterocycles, including precursors to azocanes. scienceopen.comresearchgate.netresearchgate.net These catalysts activate substrates through the formation of transient chiral intermediates, such as iminium or enamine ions, guiding the stereochemical outcome of the reaction.

Enantioselective Synthesis of Optically Active 5-Methylazocan-4-ol Stereoisomers

While general methods for azocane synthesis are established, a specific, documented enantioselective synthesis of 5-Methylazocan-4-ol is not readily found in surveyed academic literature. However, its synthesis can be envisioned by adapting established modular and stereoselective strategies used for analogous cyclic amino alcohols.

A plausible synthetic route could involve a modular approach starting from readily available chiral precursors. nih.govchiroblock.com For instance, a strategy analogous to the synthesis of substituted piperidin-4-ols could be adapted. nih.gov This might begin with a chiral amine, which could be prepared from chiral sulfinyl imines to set the initial stereocenter. nih.gov A key transformation would be the construction of the eight-membered ring. A rhodium-catalyzed cycloaddition-fragmentation reaction, which has proven effective for creating substituted azocanes, represents a viable method for forming the core structure. acs.org

Alternatively, a ring-expansion strategy could be employed. For example, a suitably substituted chiral piperidine (B6355638) could undergo a two-carbon ring expansion to form the azocane skeleton. Subsequent functional group manipulations would then be required to install the hydroxyl group at the C4 position and the methyl group at the C5 position with the desired stereochemistry. The stereochemical outcome of such a synthesis would depend critically on the choice of chiral catalyst or auxiliary used in the key bond-forming steps. wikipedia.org

Control of Diastereoselectivity in Azocane Ring-Forming Reactions

In molecules with multiple stereocenters, such as 5-Methylazocan-4-ol, controlling the relative configuration between these centers (diastereoselectivity) is as crucial as controlling the absolute configuration (enantioselectivity). Diastereoselectivity in azocane ring-forming reactions is typically governed by the steric and electronic properties of the substrate and the catalyst, which influence the geometry of the transition state. beilstein-journals.org

Ring-closing reactions are highly sensitive to steric hindrance. In a cyclization reaction to form a substituted azocane, the existing stereocenters on the acyclic precursor can direct the approach of reagents, leading to the preferential formation of one diastereomer. This is known as substrate-controlled diastereoselection. For example, in the synthesis of substituted piperidin-4-ols via a sequential gold-catalyzed cyclization, excellent diastereoselectivities are often observed, dictated by the thermodynamics of the ring-formation step. nih.gov

Catalyst-controlled diastereoselectivity offers another powerful tool. Here, the chiral catalyst not only induces enantioselectivity but can also override the inherent stereochemical preference of the substrate to favor the formation of a specific diastereomer. In the rhodium-catalyzed synthesis of azocanes, the choice of phosphine ligand can influence the facial selectivity of the alkene insertion into the rhodacyclopentanone intermediate, thereby controlling the relative stereochemistry of the substituents on the newly formed ring. acs.org By carefully selecting the reaction conditions, solvent, and catalyst, chemists can steer the reaction towards the desired diastereomer. beilstein-journals.orgresearchgate.net

Below is a table illustrating how catalyst and substrate structure can influence diastereoselectivity in the synthesis of related cyclic compounds.

Table 1: Factors Influencing Diastereoselectivity in Heterocyclic Synthesis

| Reaction Type | Substrate | Catalyst/Reagent | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Gold-Catalyzed Cyclization | N-homopropargyl amide (aryl substituted) | [Ph3PAu]NTf2 / Catecholborane | >20:1 | nih.gov |

| Gold-Catalyzed Cyclization | N-homopropargyl amide (alkyl substituted) | [Ph3PAu]NTf2 / Catecholborane | 10:1 | nih.gov |

| Rh-Catalyzed Cycloaddition | N-cyclopropylacrylamide (trans-substituted cyclopropane) | [Rh(cod)2]BARF / P(4-(CN)C6H4)3 | Single Diastereomer | acs.org |

| Michael Addition-Cyclization | Curcumin & Arylidenemalonate | KOH / TBAB (Phase Transfer) | Complete Diastereoselectivity | beilstein-journals.org |

Chiral Recognition Mechanisms in Azocane Systems

Chiral recognition is the process by which a chiral molecule or entity interacts differently with the two enantiomers of another chiral compound. In the context of synthesizing optically active azocanes, this principle is fundamental to how a chiral catalyst achieves enantioselectivity. The catalyst must effectively "recognize" and preferentially activate one prochiral face of the substrate over the other.

This recognition occurs at the transition state of the rate-determining step. The interaction is often described by the "three-point interaction model," where a minimum of three points of contact between the chiral catalyst and the substrate are necessary to differentiate the enantiomeric transition states. These interactions can be a combination of covalent bonds, hydrogen bonds, steric repulsion, and electrostatic or dipole-dipole interactions.

In the rhodium-catalyzed synthesis of azocanes, the chiral phosphine ligands create a well-defined, asymmetric 3D pocket around the rhodium center. acs.org The substrate must fit into this pocket before the key bond-forming event (alkene insertion) can occur. One of the two possible diastereomeric transition states, which lead to the (R) or (S) product, will be favored due to lower steric hindrance or more favorable electronic interactions with the chiral ligand. Mechanistic studies, including computational modeling, have shown that factors like the reversibility of alkene insertion into the rhodacyclopentanone intermediate can play a crucial role in establishing the final enantiomeric excess. acs.org The catalyst essentially guides the cyclization pathway toward the lowest energy transition state, resulting in the preferential formation of one enantiomer.

Mechanistic Investigations of Azocane Ring Formation and Transformation

Elucidation of Catalytic Cycles in Metal-Mediated Azocane (B75157) Synthesis

Transition-metal catalysis offers powerful and versatile methods for constructing eight-membered rings, which can overcome the inherent difficulties of traditional cyclization approaches. acs.org Metals such as rhodium, palladium, and zirconium have been employed in novel strategies to access the azocane core. rsc.orgacs.orgnih.gov

A notable example is the rhodium-catalyzed cycloaddition–fragmentation of N-cyclopropylacrylamides to form substituted azocanes. acs.orgnih.gov The proposed catalytic cycle begins with the directed insertion of a rhodium(I) complex and carbon monoxide (CO) into the less hindered proximal C-C bond of the aminocyclopropane derivative. nih.gov This regioselective insertion generates a key rhodacyclopentanone intermediate. acs.orgnih.gov Subsequent insertion of the tethered alkene into the rhodacyclopentanone, followed by fragmentation through β-hydride elimination, yields the azocane product and regenerates the active Rh(I) catalyst. acs.orgnih.gov Stoichiometric experiments have supported this pathway, with the successful isolation and characterization of a rhodacyclopentanone complex formed from a carbamate (B1207046) substrate and [Rh(CO)₂Cl]₂. acs.org

Palladium-catalyzed reactions have also proven effective. For instance, the two-carbon ring expansion of 2-alkenyl piperidines to azocanes proceeds via a palladium-catalyzed allylic amine rearrangement. rsc.org The catalytic cycle is believed to involve the formation of a π-allyl palladium intermediate, which facilitates the ring expansion. rsc.org Furthermore, early-transition metals like zirconium have shown utility in C-C bond activation relevant to ring synthesis. A proposed catalytic cycle for zirconium-catalyzed hydroboration involves the in-situ formation of a Zr-H species, which reacts with an amine to form an N-Zr(IV) intermediate. This intermediate then undergoes β-carbon elimination to cleave a C-C bond, a key step in skeletal rearrangement and ring formation. nih.gov

| Entry | Rh(I) Precursor | Ligand | Solvent | Temperature (°C) | Yield (%) of Azocane 7e | Source |

|---|---|---|---|---|---|---|

| 1 | [Rh(nbd)₂]BF₄ | P(4-(CF₃)C₆H₄)₃ | PhCN | 150 | 38 | acs.org |

| 2 | [Rh(cod)₂]BARF | P(4-(CF₃)C₆H₄)₃ | PhCN | 150 | 53 | nih.gov |

| 3 | [Rh(CO)₂Cl]₂ | P(4-(CF₃)C₆H₄)₃ | PhCN | 150 | 34 | nih.gov |

| 4 | [Rh(cod)₂]OTf | P(4-(CN)C₆H₄)₃ | PhCN | 160 | 63 (for 7g) | acs.org |

Detailed Studies of Ring-Expansion Mechanisms and Intermediates

Ring-expansion reactions provide an ideal and increasingly common strategy for synthesizing azocanes from more readily available five- and six-membered nitrogen heterocycles. rsc.orgresearchgate.net These methods often involve the rearrangement of carefully designed substrates to build the eight-membered ring.

One effective method is the palladium-catalysed two-carbon ring expansion of 2-alkenyl piperidines. rsc.org This process isomerizes the starting material to the thermodynamically more stable azocane system under mild conditions. rsc.org Another powerful strategy involves the formal researchgate.netresearchgate.net-sigmatropic rearrangement of ammonium (B1175870) ylides, which can be generated from smaller rings like 3-methylene-azetidines. researchgate.net This transformation efficiently expands the four-membered azetidine (B1206935) ring to larger structures, including azocanes. researchgate.net The mechanism is believed to proceed through a zwitterionic intermediate. researchgate.net

Photochemical rearrangements also offer a pathway to larger rings. For instance, the irradiation of N-vinylpyrrolidinones can lead to azepin-4-ones. nih.gov The proposed mechanism involves a Norrish Type-I homolytic cleavage of the amide bond to form a biradical intermediate. This intermediate can then recombine in a different manner to generate an imine, which tautomerizes to the observed ring-expanded product. nih.gov While this example leads to a seven-membered ring, the underlying principle of photochemical rearrangement is applicable to the synthesis of larger heterocycles.

| Starting Material | Product | Yield (%) | Enantiomeric Ratio (er) | Source |

|---|---|---|---|---|

| (S)-N-Boc-6-vinyl-piperidine-2-carboxylate | (S)-N-Boc-azocane-2-carboxylate | 81 | 96:4 | rsc.org |

| (S)-N-Cbz-6-vinyl-piperidine-2-carboxylate | (S)-N-Cbz-azocane-2-carboxylate | 75 | 96:4 | rsc.org |

| (S)-N-Ts-6-vinyl-piperidine-2-carboxylate | (S)-N-Ts-azocane-2-carboxylate | 85 | 96:4 | rsc.org |

Analysis of Stereospecificity and Regioselectivity in Key Transformations

Control over stereochemistry and regiochemistry is paramount for the synthesis of complex molecules like 5-Methylazocan-4-ol. Many modern synthetic methods for azocanes exhibit high levels of selectivity.

In the rhodium-catalyzed cycloaddition–fragmentation, regioselectivity is observed at two key stages. acs.orgnih.gov First, the insertion of the rhodium catalyst and CO is directed by the N-acyl group to the less hindered proximal C-C bond of the cyclopropane (B1198618) ring. nih.gov Second, the subsequent β-hydride elimination is highly regioselective, favoring elimination from the C7-H position to form the desired azocane ring, with no products from elimination at C4-H being observed. acs.orgnih.gov For substrates with substituted cyclopropanes, the reaction proceeds via insertion into the more hindered proximal C-C bond, yet still produces a single regioisomer. acs.orgnih.gov

Stereoselectivity has been achieved with remarkable success. The palladium-catalyzed two-carbon ring expansion of allylic amines can proceed with high levels of enantioretention, allowing for the direct synthesis of enantioenriched azocane systems from chiral piperidine (B6355638) precursors. rsc.org In other systems, such as the ring-expansion of azetidines using a chiral cobalt(II) complex, excellent enantioselectivity (up to 99% ee) has been realized. researchgate.net The intramolecular Schmidt reaction, used to prepare related azabicyclic systems, has also been shown to be remarkably stereospecific and stereoselective, where the stereochemistry of an initial alcohol center controls the entire process to yield a single diastereoisomer. researchgate.net

Computational Support for Reaction Pathways and Conformational Analysis

Computational chemistry provides indispensable tools for understanding the complex reaction pathways and conformational preferences inherent in medium-sized ring synthesis. chemrxiv.orgchemrxiv.org Density Functional Theory (DFT) calculations are frequently used to elucidate mechanisms, rationalize observed selectivities, and predict reaction feasibility. rsc.orgresearchgate.net

For example, DFT studies supported the viability of the palladium-catalyzed two-carbon ring expansion by predicting a thermodynamic drive toward the azepane product from its smaller ring precursor. rsc.org In another study, DFT calculations were used to elucidate the mechanism of an enantioselective ring-expansion process. researchgate.net Computational analysis has also been key to understanding the origins of enantioselectivity in the α-sulfenylation of ketone-derived enoxysilanes, revealing a complex interplay of sterically guided approaches, distortion energies, and orbital interactions in the transition states. unimi.it

The conformational complexity of eight-membered rings like azocane makes reaction pathway analysis particularly challenging. chemrxiv.orgchemrxiv.org To address this, automated workflows such as FASTCAR have been developed to explore the conformational degrees of freedom along a reaction profile. chemrxiv.org This approach was applied to an intramolecular acid-catalyzed cyclization of a polycyclic azocane derivative, where selectivity was driven by conformational equilibria. chemrxiv.org Such methods, which combine tools like CREST for conformer sampling with DFT calculations, are essential for identifying the lowest energy transition states and providing robust support for proposed reaction mechanisms at a reduced computational and human cost. chemrxiv.org

Advanced Spectroscopic and Structural Elucidation Techniques for Azocanols

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentwordpress.commsu.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. jeolusa.com It provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry.

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information about the chemical environment of the protons and carbons in 5-Methylazocan-4-ol. The ¹H NMR spectrum would show signals for the protons on the azocane (B75157) ring, the methyl group, and the hydroxyl group. The ¹³C NMR spectrum, along with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, would reveal the number of methyl, methylene, and methine carbons. magritek.com

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. sdsu.edu For 5-Methylazocan-4-ol, COSY would reveal the sequence of protons around the eight-membered ring, connecting adjacent CH₂, CH, and NH groups. For example, the proton at C4 would show a correlation to the protons at C3 and C5.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). columbia.edulibretexts.org This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the 5-Methylazocan-4-ol structure.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four). columbia.eduyoutube.com It is instrumental in connecting different fragments of the molecule. For instance, the protons of the methyl group at C5 would show a correlation to the C5 carbon, the C4 carbon, and the C6 carbon, confirming its position.

Table 1: Predicted ¹H and ¹³C NMR Data for 5-Methylazocan-4-ol

| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Predicted COSY Correlations | Predicted HMBC Correlations (from ¹H to ¹³C) |

| 2 | ~50-55 | ~2.8-3.2 (m) | H-3 | C3, C8 |

| 3 | ~25-30 | ~1.5-1.9 (m) | H-2, H-4 | C2, C4, C5 |

| 4 | ~70-75 | ~3.5-3.9 (m) | H-3, H-5, OH | C3, C5, C-Me |

| 5 | ~35-40 | ~1.8-2.2 (m) | H-4, H-6, H-Me | C3, C4, C6, C7, C-Me |

| 6 | ~28-33 | ~1.4-1.8 (m) | H-5, H-7 | C4, C5, C7, C8 |

| 7 | ~28-33 | ~1.4-1.8 (m) | H-6, H-8 | C5, C6, C8 |

| 8 | ~50-55 | ~2.8-3.2 (m) | H-7, H-2 | C2, C6, C7 |

| 5-Me | ~15-20 | ~0.9-1.1 (d) | H-5 | C4, C5, C6 |

| N-H | - | ~1.5-2.5 (br s) | - | - |

| O-H | - | ~2.0-4.0 (br s) | H-4 | - |

The azocane ring of 5-Methylazocan-4-ol can exist in various conformations, and the substituents at C4 and C5 can be arranged in either a cis or trans relationship. The Nuclear Overhauser Effect (NOE) is an NMR technique that detects the spatial proximity of nuclei. wordpress.com An NOE is observed between protons that are close in space (typically <5 Å), regardless of whether they are connected through bonds.

By irradiating specific protons and observing which other protons show an enhanced signal, the relative stereochemistry can be determined.

Cis Isomer : If the hydroxyl group at C4 and the methyl group at C5 are on the same face of the ring, an NOE would be expected between the proton at C4 (H4) and the methyl protons (5-Me).

Trans Isomer : If the hydroxyl and methyl groups are on opposite faces, no significant NOE would be observed between H4 and the 5-Me protons. Instead, NOEs would be seen between H4 and protons on the same face, and separately between the methyl protons and their neighboring protons on the same face.

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide a comprehensive view of all NOE interactions within the molecule. wordpress.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysisjeolusa.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. savemyexams.com The molecular ion peak (M+) for 5-Methylazocan-4-ol (C₈H₁₇NO) would be observed at an m/z corresponding to its molecular weight. Due to the presence of one nitrogen atom, the molecular weight is an odd number, which is consistent with the Nitrogen Rule. msu.edu

Common fragmentation pathways for alcohols include the loss of a water molecule (M-18). libretexts.orgsavemyexams.com For 5-Methylazocan-4-ol, this would result in a peak at M-18. Cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage) is also common. Fragmentation of the azocane ring would likely occur via cleavage of the C-C bonds adjacent to the nitrogen atom, leading to characteristic fragment ions. ajgreenchem.com

Table 2: Predicted Mass Spectrometry Fragmentation for 5-Methylazocan-4-ol

| m/z Value | Possible Fragment Identity | Description |

| 143 | [C₈H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 128 | [M - CH₃]⁺ | Loss of a methyl radical |

| 125 | [M - H₂O]⁺ | Loss of a water molecule |

| 98 | [C₆H₁₂N]⁺ | Ring cleavage fragment |

| 84 | [C₅H₁₀N]⁺ | Ring cleavage fragment |

| 71 | [C₄H₉O]⁺ | α-cleavage at C4-C5 bond |

| 57 | [C₄H₉]⁺ | Alkyl fragment |

The ionization efficiency of alcohols in techniques like electrospray ionization (ESI) can sometimes be low. Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. spectroscopyonline.com For 5-Methylazocan-4-ol, the hydroxyl group can be derivatized to enhance its detectability in MS.

Common strategies include:

Acylation : Reacting the alcohol with reagents like bromoacetyl chloride followed by a base can introduce a permanently charged quaternary ammonium (B1175870) group, significantly improving ESI-MS signal intensity. researchgate.net

Dansylation : Reaction with dansyl chloride introduces a highly fluorescent and easily ionizable group, which is beneficial for both MS detection and liquid chromatography with fluorescence detection. ddtjournal.com

Silylation : Conversion of the alcohol to a silyl (B83357) ether can increase volatility for gas chromatography-mass spectrometry (GC-MS) analysis.

Ferrocene-based Derivatization : Using ferrocene-containing reagents creates derivatives that are electrochemically active and can be selectively ionized in the ESI source. nih.gov

X-ray Crystallography for Absolute and Relative Stereochemistry Determinationwordpress.com

While NMR can determine relative stereochemistry, X-ray crystallography provides the most definitive method for establishing both the relative and absolute configuration of a molecule. rsc.org This technique requires a single, well-ordered crystal of the compound. X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern that can be mathematically transformed into a three-dimensional electron density map of the molecule. jeolusa.com

For 5-Methylazocan-4-ol, an X-ray crystal structure would unambiguously confirm:

The connectivity of the atoms.

The conformation of the eight-membered azocane ring in the solid state.

The relative stereochemistry of the hydroxyl group at C4 and the methyl group at C5 (cis or trans).

The absolute stereochemistry (R/S configuration) at the chiral centers (C4 and C5), provided that anomalous dispersion methods are used. uou.ac.in

Infrared (IR) and Raman Spectroscopy for Functional Group Identificationmsu.eduamericanpharmaceuticalreview.com

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. wikipedia.orglibretexts.org The absorption of IR radiation or the scattering of light in a Raman experiment occurs at specific frequencies corresponding to the vibrations of functional groups. specac.com

For 5-Methylazocan-4-ol, these techniques would identify its key functional groups:

O-H Stretch : A strong, broad absorption band in the IR spectrum between 3200-3600 cm⁻¹ is characteristic of the alcohol's hydroxyl group, broadened due to hydrogen bonding. specac.com

N-H Stretch : A medium-intensity, sharp or slightly broad peak in the IR spectrum around 3300-3500 cm⁻¹ would indicate the secondary amine. spectroscopyonline.com

C-H Stretch : Strong, sharp peaks in the region of 2850-3000 cm⁻¹ correspond to the stretching of C-H bonds in the alkyl portions of the molecule. specac.com

C-O Stretch : A strong peak in the IR spectrum between 1050-1200 cm⁻¹ would confirm the presence of the C-O single bond of the secondary alcohol. specac.com

Fingerprint Region : The region from ~1500 cm⁻¹ to 600 cm⁻¹ in both IR and Raman spectra contains a complex pattern of peaks from various bending and stretching vibrations. This "fingerprint" is unique to the molecule and can be used for identification by comparison with a known standard. msu.edu

Raman spectroscopy is often particularly useful for identifying symmetric non-polar bonds and can provide complementary information, especially for the C-C backbone vibrations. wikipedia.org

Table 3: Predicted Key IR and Raman Bands for 5-Methylazocan-4-ol

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H | Stretch | 3200-3600 | 3200-3600 | Strong, Broad (IR); Weak (Raman) |

| N-H | Stretch | 3300-3500 | 3300-3500 | Medium (IR); Medium (Raman) |

| C-H | Stretch (sp³) | 2850-3000 | 2850-3000 | Strong (IR); Strong (Raman) |

| C-O | Stretch | 1050-1200 | 1050-1200 | Strong (IR); Weak (Raman) |

| C-N | Stretch | 1020-1250 | 1020-1250 | Medium (IR); Medium (Raman) |

| C-C | Stretch | 800-1200 | 800-1200 | Weak (IR); Strong (Raman) |

Theoretical and Computational Studies of 5 Methylazocan 4 Ol and Azocane Systems

Density Functional Theory (DFT) Calculations for Structural Prediction and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the geometric and electronic properties of molecules. This method is used to determine the ground-state structure of 5-Methylazocan-4-ol by optimizing its geometry to find the lowest energy arrangement of its atoms. DFT calculations can accurately predict key structural parameters such as bond lengths, bond angles, and dihedral angles. mdpi.com The reliability of these predictions is often validated by comparing them with experimental data from techniques like X-ray crystallography where available. mdpi.com

Beyond structural prediction, DFT is instrumental in understanding the chemical reactivity of azocane (B75157) systems. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can gain insights into the molecule's electronic behavior. researchgate.net The HOMO-LUMO energy gap is a crucial descriptor for chemical reactivity, kinetic stability, and polarizability. researchgate.net A smaller gap generally indicates higher reactivity. For 5-Methylazocan-4-ol, these calculations can identify the most likely sites for nucleophilic or electrophilic attack, guiding the design of synthetic transformations.

The choice of functional and basis set is critical for the accuracy of DFT calculations. nih.gov Different combinations are chosen depending on the specific properties being investigated and the computational resources available.

Table 1: Common DFT Functionals and Basis Sets for Organic Molecule Calculations

| Functional/Basis Set | Description | Typical Application |

|---|---|---|

| Functionals | ||

| B3LYP | A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. It is widely used for its balance of accuracy and computational cost. | Geometry optimization, frequency calculations, and electronic properties of organic molecules. mdpi.commdpi.com |

| M06-2X | A meta-hybrid GGA functional with a high percentage of Hartree-Fock exchange, often providing good results for main-group thermochemistry and non-covalent interactions. | More accurate energy calculations and studies involving reaction mechanisms. nih.gov |

| Basis Sets | ||

| 6-311++G(d,p) | A Pople-style basis set that is flexible due to the inclusion of diffuse functions (++) and polarization functions (d,p). | Provides accurate geometries and electronic properties for a wide range of systems. mdpi.comresearchgate.net |

Conformational Analysis and Energy Landscapes of Azocane Rings

Azocane, an eight-membered heterocyclic amine, belongs to the class of medium-sized rings. princeton.edu The conformational analysis of these rings is significantly more complex than that of smaller rings like cyclohexane. This complexity arises from a combination of angle strain, torsional strain from eclipsing C-H bonds, and, most importantly, transannular strain, which results from non-bonded interactions between atoms across the ring. princeton.edulibretexts.org

Due to their flexibility, azocane rings can exist in multiple conformations that are close in energy. The most stable conformations seek to minimize these destabilizing interactions. For the parent cyclooctane ring, several low-energy conformations have been identified, including the boat-chair (BC), chair-chair (CC), and boat-boat (BB) forms, with the boat-chair generally being the most stable. princeton.edu

The introduction of substituents, as in 5-Methylazocan-4-ol, further complicates the energy landscape. The methyl and hydroxyl groups will have specific preferences for pseudo-axial or pseudo-equatorial positions to avoid unfavorable steric interactions with the rest of the ring. princeton.edu Computational methods, even relatively simple molecular mechanics (MM2) calculations, can predict the conformations of these rings with reasonable accuracy. princeton.edu These calculations are used to map the potential energy surface, identifying the various minima (stable conformers) and the transition states that connect them, thus providing a comprehensive picture of the molecule's dynamic behavior.

Table 2: Representative Conformations of Eight-Membered Rings

| Conformation | Relative Energy (kcal/mol) - Cyclooctane | Key Features |

|---|---|---|

| Boat-Chair (BC) | 0.0 | Generally the global minimum, minimizes both transannular and torsional strain. |

| Twist-Boat-Chair | 0.6 | A slightly higher energy intermediate conformation. |

| Chair-Chair (CC) | 1.4 | Features C2 symmetry and significant transannular hydrogen-hydrogen interactions. |

Note: Relative energies are approximate for the parent cyclooctane and will be altered by substitution on the azocane ring.

Modeling Reaction Mechanisms and Transition States in Azocane Synthesis

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including those used to synthesize azocane derivatives. By mapping the potential energy surface for a proposed reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing the structures of all intermediates and, crucially, the transition states that connect them.

For instance, the synthesis of azocanes can be achieved through methods like the ring expansion of smaller piperidine (B6355638) rings. researchgate.net A potential mechanism for such a transformation involves the formation of a bicyclic azetidinium intermediate. researchgate.netresearchgate.net Computational modeling can be used to:

Optimize Reactant and Product Structures: Determine the lowest energy forms of the starting materials and final products.

Locate Transition States: Search for the saddle points on the energy surface that represent the highest energy barrier along the reaction coordinate. The structure of the transition state provides insight into the geometry of the reacting molecules at the point of bond formation or cleavage.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is directly related to the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified.

Analyze Intermediates: Stable intermediates that exist in energy wells along the reaction path can also be identified and characterized.

These computational studies can explain observed stereoselectivity and regioselectivity in reactions and can be used to predict how changes in substrates or reaction conditions might affect the outcome. mit.edu

Predictive Computational Protocols for Azocane Derivatives

To accelerate the discovery and development of new azocane derivatives with desired properties, researchers are developing predictive computational protocols. These systematic workflows allow for the high-throughput screening of virtual compounds, predicting their properties without the need for synthesis and experimental testing in the early stages. chemrxiv.orgmit.edu

A typical predictive protocol for a new azocane derivative might involve several automated steps:

Structure Generation: Creation of a 2D or 3D model of the novel azocane derivative.

Conformational Search: A thorough exploration of the molecule's conformational space to identify the lowest energy conformers, which are most relevant for its properties.

DFT Optimization and Property Calculation: High-level DFT calculations are performed on the low-energy conformers to accurately determine their geometry and compute a range of molecular descriptors. mit.edu These descriptors can include steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, HOMO/LUMO energies), and spectroscopic properties.

Model Prediction: The calculated descriptors are then fed into pre-existing quantitative models (such as QSAR models or machine learning algorithms) to predict biological activity, reactivity, or other properties of interest.

The development of descriptor libraries for common chemical scaffolds and the use of machine learning techniques, such as graph neural networks, are making it possible to predict DFT-level descriptors on-the-fly, significantly reducing the computational cost and time required for these predictions. chemrxiv.orgmit.edu

Table 3: Steps in a Predictive Computational Protocol

| Step | Method(s) | Purpose |

|---|---|---|

| 1. Input | SMILES String or 2D Sketch | Define the chemical structure of the new azocane derivative. |

| 2. Conformer Generation | Molecular Mechanics (e.g., MMFF), Monte Carlo Search | Explore possible 3D arrangements to find low-energy structures. |

| 3. Geometry Optimization | Density Functional Theory (DFT) | Refine the geometry of the most stable conformers for high accuracy. |

| 4. Descriptor Calculation | DFT, Natural Bond Orbital (NBO) Analysis | Quantify electronic, steric, and other molecular properties. mit.edu |

| 5. Property Prediction | QSAR, Machine Learning Models | Use the calculated descriptors to predict a target property (e.g., bioactivity). |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Azocane Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the azocane scaffold, QSAR can be a powerful tool to guide the design of new derivatives with enhanced potency or selectivity for a specific biological target.

A common approach is 3D-QSAR, which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). mdpi.com The process for building a 3D-QSAR model for a set of bioactive azocane compounds involves:

Dataset Preparation: A series of azocane derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is compiled.

Molecular Alignment: All molecules in the dataset are structurally aligned based on a common scaffold or a pharmacophore model. This step is critical as it ensures that the calculated properties are compared consistently across the series.

Calculation of Molecular Fields: The aligned molecules are placed in a 3D grid, and their steric and electrostatic fields are calculated at each grid point using a probe atom. CoMSIA extends this by calculating additional fields for hydrophobicity, hydrogen bond donors, and acceptors.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS), are used to create a mathematical equation that correlates the variations in the field values with the variations in biological activity. The resulting model's predictive power is rigorously validated using techniques like cross-validation and by testing it on an external set of compounds not used in model generation. nih.gov

The final 3D-QSAR model can be visualized as contour maps, which highlight regions in 3D space around the azocane scaffold where modifications are likely to impact biological activity. For example, a map might show that a bulky, electropositive substituent at a specific position is predicted to increase activity, providing clear and actionable guidance for medicinal chemists to synthesize the next generation of compounds. mdpi.comnih.gov

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-Methylazocan-4-ol |

| Azocane |

| Cyclohexane |

| Cyclooctane |

Chemical Reactivity and Derivatization Strategies of the 5 Methylazocan 4 Ol Scaffold

Functionalization of the Hydroxyl Group in Azocanols

The secondary hydroxyl group at the C4 position of the 5-methylazocan-4-ol ring is a key site for derivatization. Its reactivity is typical of secondary alcohols, allowing for transformations that can significantly alter the molecule's physical and chemical properties.

Esterification and Etherification Reactions

The hydroxyl group of azocanols can be readily converted into esters and ethers, which are fundamental reactions for modifying the scaffold.

Esterification: The reaction of 5-methylazocan-4-ol with carboxylic acids, acyl chlorides, or acid anhydrides yields the corresponding esters. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst like concentrated sulfuric acid, is a common method. masterorganicchemistry.com This reaction is reversible, and to drive it to completion, the water byproduct is often removed. masterorganicchemistry.com Alternatively, more reactive acylating agents can be used. The esterification of amino alcohols can be complex, but methods using reagents like N-acetylimidazole have been studied, proceeding through a cyclic tetrahedral intermediate. rsc.org

Etherification: The formation of ethers from the azocanol hydroxyl group can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide ion, which then undergoes nucleophilic substitution with an alkyl halide. google.comgoogle.com Given the presence of the amine, chemoselectivity can be a challenge, as N-alkylation can compete with O-alkylation. google.comgoogle.com Careful selection of reagents and reaction conditions is crucial to favor ether formation.

Table 1: General Esterification and Etherification Reactions of 5-Methylazocan-4-ol

| Reaction Type | Reagents | Product Type | General Reaction |

|---|---|---|---|

| Esterification | Carboxylic Acid (R-COOH) + Acid Catalyst | Ester | |

| Acyl Chloride (R-COCl) + Base | Ester |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether | |

Oxidation Reactions

As a secondary alcohol, the hydroxyl group of 5-methylazocan-4-ol can be oxidized to produce the corresponding ketone, 5-methylazocan-4-one. This transformation is a standard reaction in organic synthesis and introduces a carbonyl group, which can serve as a handle for further functionalization, such as reductive amination or Wittig reactions.

Common oxidizing agents for converting secondary alcohols to ketones include chromium-based reagents, such as potassium dichromate(VI) in an acidic solution, or milder, more selective reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. chemguide.co.uklibretexts.org The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. Unlike primary alcohols, secondary alcohols cannot be further oxidized to carboxylic acids under standard conditions. libretexts.org

Table 2: Oxidation of 5-Methylazocan-4-ol to 5-Methylazocan-4-one

| Reactant | Oxidizing Agent | Product | Reaction |

|---|---|---|---|

| 5-Methylazocan-4-ol | Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | 5-Methylazocan-4-one | |

| 5-Methylazocan-4-ol | Pyridinium Chlorochromate (PCC) | 5-Methylazocan-4-one |

Chemical Transformations of the Azocane (B75157) Ring System

The azocane ring, a saturated eight-membered heterocycle, possesses its own distinct reactivity, primarily centered on the nitrogen atom and the ring structure itself.

Modification at the Nitrogen Atom

The secondary amine within the azocane ring is a nucleophilic and basic center, making it a prime target for modification.

N-Alkylation and N-Acylation: The nitrogen atom can be readily alkylated using alkyl halides or acylated with acyl chlorides or acid anhydrides. scribd.com These reactions are fundamental for introducing a wide variety of substituents onto the nitrogen, thereby modulating the compound's steric and electronic properties. scribd.comacs.org For instance, N-acylation of azocane can be achieved by reacting it with acryloyl chloride to form N-acryloylazocane. acs.org Such modifications are crucial in medicinal chemistry for tuning the pharmacological profile of lead compounds.

Table 3: General Modifications at the Azocane Nitrogen

| Reaction Type | Reagent | Product Type | General Reaction |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) + Base | Tertiary Amine | |

| N-Acylation | Acyl Chloride (R-COCl) + Base | Amide |

Ring-Opening and Rearrangement Reactions

The eight-membered azocane ring can be synthesized and modified through various sophisticated rearrangement and ring-transformation reactions. These strategies are often employed to build the azocane core from more readily available smaller rings or to create complex annulated systems.

Rhodium-Catalyzed Cycloaddition-Fragmentation: A modular approach to substituted azocanes involves a rhodium-catalyzed cycloaddition-fragmentation process. acs.orgnih.govacs.org In this strategy, N-cyclopropylacrylamides react with a cationic Rh(I) catalyst under a carbon monoxide atmosphere. This generates a rhodacyclopentanone intermediate, which, after alkene insertion, undergoes fragmentation to yield the functionalized azocane ring. acs.orgnih.govacs.orgnih.gov

Photocycloaddition–Ring-Opening Cascade: Azocane-annulated furans can be synthesized from quinolone and coumarin (B35378) derivatives through a cascade reaction. thieme-connect.comx-mol.com The process starts with a [2+2] photocycloaddition, followed by an acid-catalyzed ring-opening reaction to form the fused azocane structure. thieme-connect.comx-mol.com

Palladium-Catalyzed Ring Expansion: Efficient two-carbon ring expansion of smaller N-heterocycles like piperidines provides a direct route to azocane systems. researchgate.netrsc.org Palladium-catalyzed allylic amine rearrangements can convert 2-alkenyl piperidines into their corresponding azocane homologues under mild conditions, often with high stereoselectivity. researchgate.netrsc.org

Table 4: Advanced Synthetic Routes Involving Azocane Ring Transformations

| Method | Precursor Type | Catalyst / Conditions | Key Transformation |

|---|---|---|---|

| Rh-Catalyzed Cycloaddition-Fragmentation | N-Cyclopropylacrylamides | Cationic Rh(I), CO | Cycloaddition followed by ring-fragmentation. acs.orgacs.org |

| Photocycloaddition-Ring-Opening | Allene-tethered Quinolones | UV light, Acid | [2+2] photocycloaddition then acid-catalyzed ring opening. thieme-connect.com |

| Pd-Catalyzed Ring Expansion | 2-Alkenyl Piperidines | Pd(dba)₂, Acid | Allylic amine rearrangement leading to ring expansion. researchgate.netrsc.org |

Exploration of 5-Methylazocan-4-ol as a Versatile Synthetic Intermediate

The dual functionality of 5-methylazocan-4-ol makes it an attractive and versatile intermediate in multi-step organic synthesis. The presence of both a nucleophilic secondary amine and a modifiable secondary alcohol allows for sequential or orthogonal chemical transformations, enabling the construction of complex molecular architectures.

This potential has been recognized in the field of medicinal chemistry. Specifically, 5-methylazocan-4-ol has been cited as a chemical intermediate in the synthesis of novel azocane derivatives developed as potential therapeutic agents for treating chronic hepatitis B virus (HBV) infections. google.com In this context, the scaffold serves as a core structure onto which other pharmacophoric groups can be appended, utilizing the reactivity of both the nitrogen and oxygen centers to build the final target molecules. google.com The ability to derivatize at two distinct points on the scaffold provides a powerful tool for generating compound libraries for structure-activity relationship (SAR) studies. dntb.gov.uanih.gov

Table 5: Key Features of 5-Methylazocan-4-ol as a Synthetic Intermediate

| Feature | Description | Synthetic Utility |

|---|---|---|

| Bifunctionality | Contains both a secondary amine and a secondary alcohol. | Allows for two independent points of derivatization. |

| Secondary Amine | Nucleophilic and basic. Can be alkylated, acylated, etc. | Introduction of substituents to modulate basicity and steric bulk. scribd.com |

| Secondary Alcohol | Can be oxidized, esterified, or etherified. | Introduction of diverse functional groups and linkers. masterorganicchemistry.comchemguide.co.uk |

| Azocane Scaffold | An eight-membered ring provides specific 3D geometry. | Serves as a core for building complex molecules, such as anti-HBV agents. google.com |

Precursor in the Construction of Complex Molecular Architectures

An exhaustive search for the use of 5-Methylazocan-4-ol as a starting material or key intermediate in the total synthesis of natural products or other complex molecular architectures has not yielded any specific examples. The strategic value of a chiral building block often lies in its ability to impart stereochemical control and a defined three-dimensional structure to a synthetic target. While the stereocenters at positions 4 and 5 of 5-Methylazocan-4-ol could theoretically serve this purpose, there are no published accounts of its successful integration into the synthesis of more complex molecules. The chemical literature provides many examples of how other heterocyclic systems are used as precursors, but specific data for 5-Methylazocan-4-ol is absent.

Future Directions and Emerging Research Avenues in Azocane Chemistry

Development of More Sustainable and Atom-Economic Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the need for processes that are not only efficient but also environmentally benign. In the context of azocane (B75157) synthesis, this translates to the development of routes that maximize the incorporation of all atoms from the starting materials into the final product, a concept known as atom economy. ekb.egjocpr.comnumberanalytics.com

A notable example of the synthesis of a substituted azocane is the preparation of 5-Methylazocan-4-ol, as described in patent literature. google.comgoogle.com The synthesis of this compound was achieved in a high yield of 90.49%, though specific details regarding the atom economy of the entire process were not the primary focus of the disclosure. google.com Future work in this area would involve analyzing such synthetic pathways through the lens of green chemistry metrics, such as reaction mass efficiency (RME) and E-factor, to identify areas for improvement. ekb.eg The development of catalytic routes, perhaps employing transition metals or organocatalysts, could significantly enhance the atom economy and sustainability of synthesizing 5-Methylazocan-4-ol and other azocane derivatives. mdpi.comresearchgate.net

Innovations in Stereoselective Synthesis for Diverse Azocane Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the ability to control the three-dimensional arrangement of atoms during a synthesis is of paramount importance. The stereoselective synthesis of azocane derivatives is a formidable challenge due to the conformational flexibility of the eight-membered ring.

Recent advances in asymmetric catalysis, including the use of chiral catalysts and auxiliaries, are paving the way for the enantioselective and diastereoselective synthesis of complex heterocyclic systems. beilstein-journals.orgthieme.demdpi.comnih.govrsc.org For a molecule like 5-Methylazocan-4-ol, which contains two stereocenters, the development of a stereoselective synthesis would allow for the preparation of all four possible stereoisomers. This would be crucial for any future investigation into its biological properties, as different stereoisomers may exhibit distinct activities.

Strategies for achieving stereoselectivity in azocane synthesis could involve the use of chiral starting materials, asymmetric ring-closing metathesis, or stereoselective functionalization of a pre-existing azocane ring. The development of such methods would not only provide access to enantiomerically pure 5-Methylazocan-4-ol but also a wide array of other chiral azocane derivatives with potential applications in medicinal chemistry and materials science. beilstein-journals.orgmdpi.com

Advanced Computational Tools for Rational Design and Mechanistic Insights

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular structure, reactivity, and reaction mechanisms. chemrxiv.orgmdpi.comchemrxiv.org For conformationally labile systems like azocanes, computational methods are particularly valuable for understanding the complex potential energy surface and identifying the most stable conformers.

The rational design of novel azocane-based compounds can be significantly accelerated through the use of computational tools. mdpi.comnih.govijrpr.com For example, molecular docking studies can predict the binding of azocane derivatives to biological targets, guiding the design of new therapeutic agents. nih.gov In the case of 5-Methylazocan-4-ol, computational modeling could be employed to predict its preferred conformation and to explore its potential interactions with various enzymes or receptors.

Furthermore, computational studies can provide detailed mechanistic insights into the reactions used to synthesize and functionalize azocanes. By modeling reaction pathways and transition states, chemists can better understand the factors that control reactivity and selectivity, leading to the development of more efficient and predictable synthetic methods. chemrxiv.orgchemrxiv.org The application of these tools will be crucial for overcoming the challenges associated with the synthesis and application of complex azocane derivatives.

Exploration of Novel Reactivity and Functionalization Patterns

The unique structural and electronic properties of the azocane ring offer opportunities for the discovery of novel chemical reactions and functionalization strategies. The nitrogen atom within the ring can act as a nucleophile or a base, and its presence influences the reactivity of the adjacent carbon atoms.

Future research in this area will likely focus on the development of new methods for the selective functionalization of the azocane scaffold. This could include C-H functionalization, which allows for the direct introduction of new substituents onto the carbon framework of the ring, and reactions that modify the nitrogen atom. nih.govescholarship.org For 5-Methylazocan-4-ol, with its hydroxyl and methyl substituents, further functionalization could lead to a diverse library of new compounds. For example, the hydroxyl group could be oxidized, esterified, or replaced, while the nitrogen could be acylated or alkylated to introduce a variety of functional groups.

The exploration of tandem reactions, where multiple transformations occur in a single pot, is another promising avenue. acs.orgthieme-connect.com Such cascades can rapidly build molecular complexity from simple azocane precursors, providing efficient access to novel and diverse chemical structures.

Integration of Azocane Scaffolds into Materials Science and Chemical Biology Tools (excluding clinical applications)

The structural and functional diversity of azocane derivatives makes them attractive scaffolds for applications beyond traditional medicinal chemistry. In materials science, the incorporation of azocane rings into polymers or other materials could impart unique properties. For example, the nitrogen atom could serve as a coordination site for metal ions, leading to the development of new catalysts or sensors. solubilityofthings.com The conformational flexibility of the azocane ring could also be harnessed to create materials with dynamic or responsive properties.

In the realm of chemical biology, azocane scaffolds can be utilized as molecular probes to study biological processes. nih.govsigmaaldrich.comfrontiersin.org By attaching fluorescent dyes or other reporter groups to the azocane ring, researchers can visualize and track the movement and interactions of these molecules within living systems. The development of azocane-based chemical biology tools could provide new insights into a wide range of biological questions. For instance, a fluorescently labeled version of 5-Methylazocan-4-ol could be synthesized to study its cellular uptake and distribution.

As our understanding of azocane chemistry deepens, the potential applications of these fascinating heterocycles in materials science and chemical biology are expected to expand significantly, opening up new frontiers of scientific discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.